molecular formula C14H17F3N2O B13126986 1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

Cat. No.: B13126986
M. Wt: 286.29 g/mol
InChI Key: YMLPQTWAVIDZRN-UHFFFAOYSA-N
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Description

1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. The presence of the trifluoromethoxy group adds to its chemical stability and potential biological activity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The spirocyclic structure can then be formed through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for a unique three-dimensional interaction with proteins, which can result in high specificity and potency .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

1'-methyl-5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2O/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)20-14(15,16)17/h2-3,8,18H,4-7,9H2,1H3

InChI Key

YMLPQTWAVIDZRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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